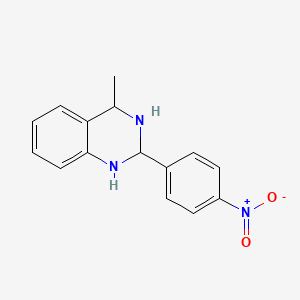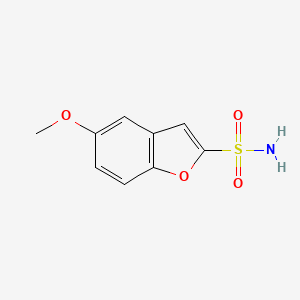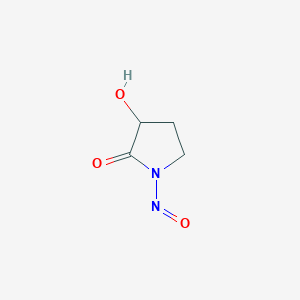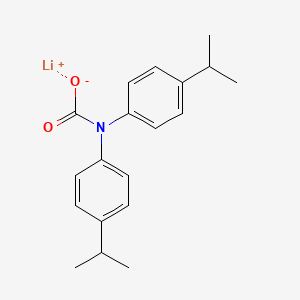
Lithium Bis(4-isopropylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium Bis(4-isopropylphenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is particularly noted for its role in the development of thermally activated delayed fluorescence (TADF) molecules, which are being researched for their potential in efficient deep-blue TADF emitting applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lithium Bis(4-isopropylphenyl)carbamate typically involves the reaction of 4-isopropylphenyl isocyanate with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions to ensure the formation of the desired carbamate compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to precisely control the reaction parameters. The process includes the purification of the final product through crystallization or other separation techniques to achieve high purity levels required for its applications.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium Bis(4-isopropylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized carbamate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate compounds.
Wissenschaftliche Forschungsanwendungen
Lithium Bis(4-isopropylphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of TADF molecules for efficient deep-blue emission.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in drug design and medicinal chemistry, particularly for its stability and ability to modulate biological properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of Lithium Bis(4-isopropylphenyl)carbamate involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors through its carbamate group, which participates in hydrogen bonding and other intermolecular interactions. These interactions can influence various biochemical pathways, leading to the desired effects in different applications .
Vergleich Mit ähnlichen Verbindungen
- Lithium Bis(4-methylphenyl)carbamate
- Lithium Bis(4-ethylphenyl)carbamate
- Lithium Bis(4-tert-butylphenyl)carbamate
Comparison: Lithium Bis(4-isopropylphenyl)carbamate is unique due to its specific isopropyl substitution on the phenyl ring, which can influence its reactivity and stability compared to other similar compounds. This unique substitution pattern can enhance its performance in specific applications, such as the development of TADF molecules, where precise control over electronic properties is crucial.
Eigenschaften
Molekularformel |
C19H22LiNO2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
lithium;N,N-bis(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C19H23NO2.Li/c1-13(2)15-5-9-17(10-6-15)20(19(21)22)18-11-7-16(8-12-18)14(3)4;/h5-14H,1-4H3,(H,21,22);/q;+1/p-1 |
InChI-Schlüssel |
QDVCGPHMYUCNLH-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


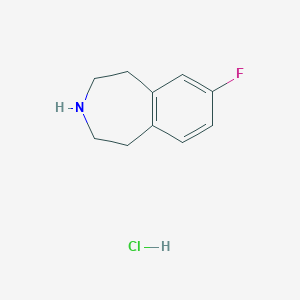
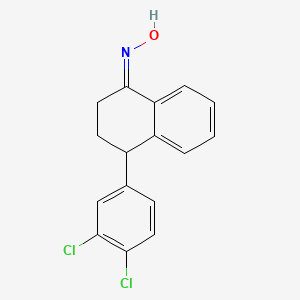
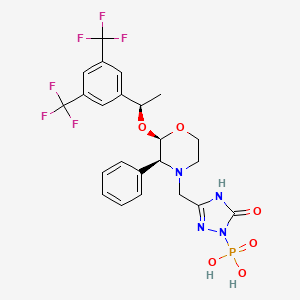
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
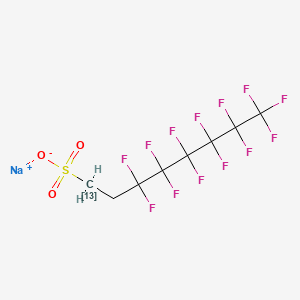
![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)


![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
